molecular formula C27H36O7 B1676476 Methylprednisolone aceponate CAS No. 86401-95-8

Methylprednisolone aceponate

Cat. No. B1676476
CAS RN: 86401-95-8
M. Wt: 472.6 g/mol
InChI Key: DALKLAYLIPSCQL-NSXGOKPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylprednisolone aceponate, also known as methylprednisolone acetate propionate, is a glucocorticoid and a corticosteroid ester . It is used as a topical corticosteroid for treating eczema and psoriasis. It suppresses inflammatory and allergic skin reactions, thus alleviating symptoms like redness, thickening of the skin, coarseness of the skin surface, fluid build-up, itchiness, and other complaints .


Synthesis Analysis

A study has proposed a rapid RP-HPLC method for the analysis of methylprednisolone and its derivatives with high linearity, repeatability, sensitivity, selectivity, and cost-effectiveness . This method achieved satisfactory results in detecting, determining, and separating methylprednisolone, 17-methylprednisolone hemisuccinate, and methylprednisolone hemisuccinate .


Molecular Structure Analysis

The crystal structures of methylprednisolone aceponate were determined by X-ray diffraction analysis at temperatures 90 K and 150 K . The IUPAC name of methylprednisolone hemisuccinate, a derivative of methylprednisolone, is 4- [2- [ (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta [a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid .


Chemical Reactions Analysis

Methylprednisolone aceponate is a synthetic corticosteroid, and its pharmacokinetic properties differ from those of other corticosteroids. It leads to a high degree of dissociation between topical and systemic action due to its two-fold esterification .


Physical And Chemical Properties Analysis

Methylprednisolone aceponate is highly lipophilic due to its two-fold esterification . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Clinical Applications in Dermatology

Methylprednisolone aceponate (MPA) is primarily recognized for its applications in dermatology. Studies highlight its efficacy in treating various eczematous disorders, including facial and scalp eczema, sunburn, and psoriasis. It has been compared favorably with other topical corticosteroids in terms of efficacy and tolerability. Its utility is particularly noted in pediatric cases due to its rapid action and minimal side effects (Ruzicka, 2005).

Pharmaceutical Analysis and Method Development

There is a notable emphasis on the development of analytical methods for MPA. A study focused on developing a high-performance liquid chromatography (HPLC) method to determine MPA concentration in creams. This research was driven by the absence of individual monographs for MPA in official pharmacopoeias, highlighting its importance in pharmaceutical analysis (Apostolova et al., 2022).

Comparative Efficacy Studies

Comparative studies have been conducted to evaluate the efficacy of MPA against other topical treatments. In one study, MPA demonstrated superior specificity in nuclear receptor binding and was more effective in minimizing skin atrophy and telangiectasias compared to mometasone furoate (Mirshahpanah et al., 2007). Another study compared MPA ointment with tacrolimus ointment in treating severe atopic dermatitis in children and adolescents, highlighting the continual assessment of MPA's relative efficacy (Bieber et al., 2007).

Structural and Thermodynamic Studies

There is also research focused on the structural and thermodynamic properties of MPA. A study conducted X-ray diffraction analysis to understand the polymorphism in MPA, providing insights into its structural characteristics at different temperatures (Knyazev et al., 2017). Another research measured the temperature dependence of the heat capacity of MPA, contributing to the understanding of its thermodynamic properties (Knyazev et al., 2016).

properties

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKLAYLIPSCQL-YPYQNWSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023301
Record name Methylprednisolone aceponate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylprednisolone aceponate

CAS RN

86401-95-8
Record name Methylprednisolone aceponate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86401-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylprednisolone aceponate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone aceponate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14643
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylprednisolone aceponate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE ACEPONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylprednisolone aceponate
Reactant of Route 2
Reactant of Route 2
Methylprednisolone aceponate
Reactant of Route 3
Methylprednisolone aceponate
Reactant of Route 4
Reactant of Route 4
Methylprednisolone aceponate
Reactant of Route 5
Methylprednisolone aceponate
Reactant of Route 6
Methylprednisolone aceponate

Citations

For This Compound
1,880
Citations
A Torrelo - International journal of dermatology, 2017 - Wiley Online Library
… important features regarding the treatment of atopic dermatitis (AD) with topical corticosteroids (TCS), with special emphasis on the 4th generation TCS methylprednisolone aceponate (…
Number of citations: 42 onlinelibrary.wiley.com
TA Luger - Journal of the European Academy of Dermatology …, 2011 - Wiley Online Library
… This review examines the role of a member of the newest class of TCs, the fourth‐generation compound methylprednisolone aceponate (MPA) in AD management, with reference to the …
Number of citations: 90 onlinelibrary.wiley.com
T Ruzicka - International Journal of Clinical Practice, 2006 - Wiley Online Library
Methylprednisolone aceponate (MPA) has been shown to provide rapid, reliable and highly effective treatment of eczematous disorders, with an efficacy comparable to that of most …
Number of citations: 77 onlinelibrary.wiley.com
P Fritsch - Journal of dermatological treatment, 1992 - Taylor & Francis
Effectiveness and side-effects of the new topical halogenfree corticosteroid methylprednisolone aceponate (MPA) (0.1% in commercial o/w or w/o emulsions) were tested in six …
Number of citations: 38 www.tandfonline.com
E Haneke - Journal of dermatological treatment, 1992 - Taylor & Francis
Methylprednisolone aceponate (MPA, Advantan*) is a new corticosteroid diester developed for the topical treatment of steroid-responsive skin diseases. It is readily hydrolyzed in the …
Number of citations: 38 www.tandfonline.com
LG Ponte, U Ebert - Journal of the European Academy of …, 2012 - Wiley Online Library
… of atopic dermatitis: the role of methylprednisolone aceponate. J Eur Acad Dermatol Venereol … and therapeutic index of methylprednisolone aceponate versus mometasone furoate. Exp …
Number of citations: 40 onlinelibrary.wiley.com
A Peserico, G Städtler, M Sebastian… - British Journal of …, 2008 - academic.oup.com
… Methylprednisolone aceponate (MPA) is a corticosteroid with strong vasoconstrictive and potent glucocorticoid receptor‐binding properties and rapid metabolic clearance. Topical MPA …
Number of citations: 219 academic.oup.com
E Haneke - Journal of the European Academy of Dermatology …, 1994 - Wiley Online Library
Aim 6α‐Methylprednisolone aceponate (MPA) is a new steroid double ester for topical use, the potent action and lack of untoward side‐effects of which became evident in two different …
Number of citations: 11 onlinelibrary.wiley.com
M Haria, JA Balfour - Clinical Immunotherapeutics, 1995 - Springer
… Methylprednisolone aceponate is a nonhalogenated diester … of 30g of methylprednisolone aceponate 0.1% ointment under … treated with methylprednisolone aceponate for various …
Number of citations: 19 link.springer.com
A Kecskes, D Heger-Mahn, RK Kuhlmann… - Journal of the American …, 1993 - Elsevier
… Median of serum cortisolvalues before,during, and after extensive skin application of ointment containing 0.1% of methylprednisolone aceponate (MPA, n = 10) or rnornetasone furoate (…
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.